L-Tyrosin-Ethylester

Übersicht

Beschreibung

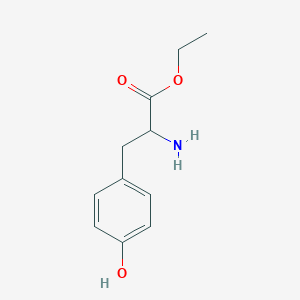

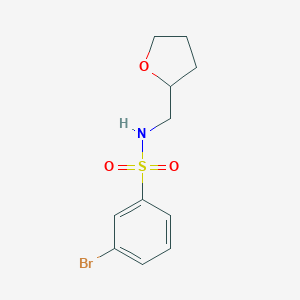

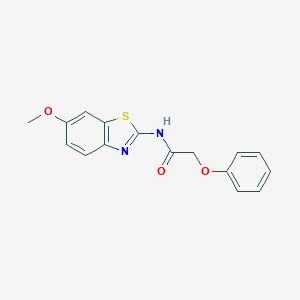

L-Tyrosine Ethyl Ester is a derivative of the amino acid L-Tyrosine It is an ester formed by the reaction of L-Tyrosine with ethanol

Wissenschaftliche Forschungsanwendungen

L-Tyrosin-Ethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Herstellung von Arzneimitteln, Kosmetika und Lebensmittelzusatzstoffen verwendet.

Wirkmechanismus

This compound wirkt als Prodrug für L-Tyrosin. Nach der Verabreichung wird es im Körper hydrolysiert, um L-Tyrosin und Ethanol freizusetzen. L-Tyrosin steht dann für verschiedene physiologische Prozesse zur Verfügung, darunter die Proteinsynthese und die Produktion von Neurotransmittern wie Dopamin, Noradrenalin und Adrenalin . Die Veresterung von L-Tyrosin erhöht seine Bioverfügbarkeit und Stabilität, was es zu einer effektiveren Lieferform macht .

Wirkmechanismus

Target of Action

L-Tyrosine ethyl ester, also known as Ethyl L-tyrosinate, is primarily used as a prodrug for L-Tyrosine . The primary targets of this compound are the enzymes responsible for the hydrolysis of the ester bond, which releases L-Tyrosine in the body . L-Tyrosine is an important amino acid that serves as a building block for proteins and other molecules such as hormones, melanin, and neurotransmitters .

Mode of Action

The mode of action of L-Tyrosine ethyl ester involves its conversion into L-Tyrosine. Studies suggest that short linear chains like ethyl esters hydrolyze relatively slowly , making L-Tyrosine ethyl ester a useful lipophilic prodrug candidate for the slow release of L-Tyrosine at a targeted site . Once released, L-Tyrosine can participate in various biochemical reactions and pathways.

Biochemical Pathways

L-Tyrosine is involved in several biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in the body, such as tocopherols, plastoquinone, ubiquinone, and others . It is also a precursor to several specialized metabolites, including hormones and neurotransmitters . The enzymatic production of L-Tyrosine derivatives is a key aspect of these pathways .

Pharmacokinetics

The pharmacokinetics of L-Tyrosine ethyl ester is primarily characterized by its role as a prodrug. Prodrugs are often designed for their behavior in solution, but understanding their solid-state properties is the first step in mastering drug delivery . L-Tyrosine ethyl ester is very stable and its hydrolysis rate is relatively low , suggesting it could provide a controlled and sustained release of L-Tyrosine in the body, enhancing its bioavailability .

Result of Action

The primary result of the action of L-Tyrosine ethyl ester is the release of L-Tyrosine in the body. L-Tyrosine plays a crucial role in the synthesis of proteins and other important molecules. It is commonly used as a supplement to treat conditions like phenylketonuria (PKU) . Additionally, it is believed to improve brain functions such as learning, memory, alertness, and stress management .

Action Environment

The action of L-Tyrosine ethyl ester can be influenced by various environmental factors. For instance, its stability and hydrolysis rate may be affected by factors such as temperature and pH . Moreover, the presence of specific enzymes and other biochemical factors in the body can influence the rate at which L-Tyrosine is released and utilized .

Biochemische Analyse

Biochemical Properties

L-Tyrosine ethyl ester interacts with various enzymes and proteins. It is a substrate for tyrosine aminotransferase (TAT), an enzyme that catalyzes the reversible transamination between tyrosine and 4-hydroxyphenylpyruvate (HPP) . This reaction is the initial step in the biosynthesis of many tyrosine-derived plant natural products .

Cellular Effects

In the context of cellular effects, L-Tyrosine ethyl ester can influence cell function by serving as a precursor for the synthesis of various biomolecules. For instance, it can be converted into a derivative of L-dopamine, a neurotransmitter that plays a key role in controlling the brain’s reward and pleasure centers .

Molecular Mechanism

The molecular mechanism of L-Tyrosine ethyl ester involves its conversion into other bioactive compounds. For example, it can be converted into L-dopamine through the action of tyrosinase, a copper-containing enzyme . This process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

L-Tyrosine ethyl ester exhibits stability over time. For instance, L-Tyrosine methyl ester, a similar compound, was found to be very stable, even after being stored at room temperature for 28 years . Furthermore, studies on the conversion rate of L-Tyrosine esters indicate that short linear chains hydrolyze relatively slowly, suggesting that L-Tyrosine ethyl ester could be a useful lipophilic prodrug candidate for slow release of L-Tyrosine at a targeted site .

Metabolic Pathways

L-Tyrosine ethyl ester is involved in the tyrosine metabolic pathway. It serves as a substrate for the enzyme tyrosine aminotransferase, which catalyzes the first step in the biosynthesis of many tyrosine-derived plant natural products .

Subcellular Localization

Enzymes involved in the tyrosine metabolic pathway, such as tyrosine aminotransferase, have been found to be localized in the cytosol , suggesting that L-Tyrosine ethyl ester might also be present in the cytosol.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-Tyrosin-Ethylester kann durch Veresterung von L-Tyrosin mit Ethanol in Gegenwart eines Katalysators synthetisiert werden. Ein übliches Verfahren beinhaltet die Verwendung von ethanolischem Wasserstoffchlorid. Bei diesem Verfahren werden 25 Gramm L-Tyrosin mit ethanolischem Wasserstoffchlorid umgesetzt, um this compound-Hydrochlorid zu erzeugen. Der Ester wird dann durch Aufschlämmen des Hydrochlorids in Chloroform freigesetzt, gefolgt von der Zugabe von mit Ammoniak gesättigtem Chloroform. Das Ammoniumchlorid wird durch Filtration entfernt, und das Chloroform wird abgedampft, um this compound zu ergeben .

Ein weiteres Verfahren beinhaltet die Verwendung von Thionylchlorid (SOCl2) als Reagenz. Bei diesem Verfahren wird L-Tyrosin mit Ethanol und Thionylchlorid unter Rückflussbedingungen umgesetzt. Die Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht, bis das L-Tyrosin vollständig verbraucht ist. Das Reaktionsgemisch wird dann im Vakuum konzentriert, und Petrolether wird zugegeben, um das Produkt auszufällen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound umfassen typischerweise großtechnische Veresterungsprozesse, bei denen ähnliche Reagenzien und Bedingungen wie oben beschrieben verwendet werden. Die Wahl des Verfahrens kann von Faktoren wie Ausbeute, Reinheit und Wirtschaftlichkeit abhängen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Tyrosin-Ethylester unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse-, Oxidations- und Substitutionsreaktionen.

Oxidation: this compound kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Substitution: Die Estergruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser oder wässrige Lösungen, oft katalysiert durch Säuren oder Basen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Substitution: Verschiedene Nucleophile können verwendet werden, abhängig vom gewünschten Substitutionsprodukt.

Hauptprodukte, die gebildet werden

Hydrolyse: L-Tyrosin und Ethanol.

Oxidation: Chinone oder andere oxidierte Derivate.

Substitution: Verschiedene substituierte Tyrosinderivate.

Vergleich Mit ähnlichen Verbindungen

L-Tyrosin-Ethylester kann mit anderen Tyrosinestern verglichen werden, wie z. B. L-Tyrosin-Methylester und L-Tyrosin-N-Butylester. Diese Verbindungen haben ähnliche Strukturen und Eigenschaften, unterscheiden sich aber in ihren Estergruppen:

L-Tyrosin-Methylester: Besitzt eine Methylestergruppe und ist bekannt für seine Stabilität und niedrige Hydrolyserate.

L-Tyrosin-N-Butylester: Besitzt eine Butylestergruppe und wird aufgrund seiner lipophilen Eigenschaften verwendet.

This compound ist einzigartig in seinem Gleichgewicht von Stabilität und Bioverfügbarkeit, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBWEQLNKVHYCX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883574 | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-67-7 | |

| Record name | L-Tyrosine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tyrosine ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL L-TYROSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RPW76A9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Tyrosine ethyl ester?

A1: The molecular formula of L-Tyrosine ethyl ester is C11H15NO3. Its molecular weight is 209.24 g/mol. []

Q2: What spectroscopic techniques are typically used to characterize L-Tyrosine ethyl ester?

A2: Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of the molecule. Both 1H NMR and 13C NMR are commonly employed. [, , , ] * Infrared (IR) spectroscopy: Offers insights into the functional groups present in the molecule. [, , ]* Mass spectrometry: Used to determine the molecular weight and identify fragments, aiding in structural elucidation. []

Q3: Is L-Tyrosine ethyl ester stable in organic solvents?

A3: Yes, L-Tyrosine ethyl ester can be solubilized in organic solvents, including benzene and toluene, for enzymatic synthesis reactions. [] The choice of solvent can impact the reaction rate and enzyme specificity.

Q4: How does the stability of L-Tyrosine ethyl ester vary with pH?

A4: L-Tyrosine ethyl ester's stability can be affected by pH. Research shows that certain enzymes, like sulfotransferases, exhibit substrate specificity towards L-tyrosine derivatives with an un-ionized hydroxyl group, suggesting pH can influence substrate suitability. []

Q5: What types of enzymes are known to use L-Tyrosine ethyl ester as a substrate?

A5: L-Tyrosine ethyl ester is primarily recognized as a substrate for:* Chymotrypsin: This serine protease efficiently hydrolyzes the ester bond in L-Tyrosine ethyl ester. [, , , , , , , , ]* Sulfotransferases: These enzymes catalyze the transfer of a sulfate group from a donor molecule, like adenosine 3'-phosphate 5'-sulfatophosphate, to L-Tyrosine ethyl ester. []

Q6: How does the incorporation of L-Tyrosine ethyl ester into copolymers affect their properties?

A6: Adding L-Tyrosine ethyl ester as a comonomer during polymerization with ethylene using a titanium complex catalyst has been shown to enhance the hydrophilicity of the resulting copolymer. []

Q7: How do modifications to the L-Tyrosine ethyl ester structure influence its interaction with enzymes?

A7: Studies on sulfotransferases reveal that modifications affecting the ionization state of the amino and hydroxyl groups on the tyrosine moiety significantly impact enzyme affinity. For instance, a free and unprotonated amino group, along with an un-ionized hydroxyl group, are crucial for optimal substrate binding. []

Q8: Can the ester group of L-Tyrosine ethyl ester be modified for specific applications?

A8: Yes, the ester group can be modified. For instance, L-Tyrosine methyl ester can be used as a substrate for sulfotransferases, indicating the flexibility of the ester moiety for enzymatic reactions. []

Q9: Are there any known strategies to improve the stability of L-Tyrosine ethyl ester?

A9: While specific strategies for L-Tyrosine ethyl ester are not detailed in the provided papers, general approaches to enhance the stability of ester-containing molecules include:* Storage under anhydrous conditions: Minimizing exposure to moisture can prevent hydrolysis.* Formulation with stabilizing agents: Excipients can be added to protect the molecule from degradation.

Q10: Has L-Tyrosine ethyl ester been successfully incorporated into drug delivery systems?

A10: While the provided research doesn't explicitly mention drug delivery applications, L-Tyrosine ethyl ester's ability to be incorporated into copolymers [] hints at its potential use in biomaterial design, possibly for drug delivery purposes.

Q11: Have any computational studies been performed on L-Tyrosine ethyl ester?

A11: Yes, a charge density study of N-acetyl-L-tyrosine ethyl ester monohydrate was conducted using single-crystal X-ray diffraction data. This study utilized a CCD area detector for data collection and applied a multipolar atom density model to map the valence electron distribution. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B358400.png)

![8-methyl-3-(3,4,5-trimethoxybenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B358460.png)

![4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid](/img/structure/B358469.png)